![molecular formula C12H11N3OS B12898738 2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide CAS No. 89812-77-1](/img/structure/B12898738.png)
2-[(1H-Pyrrole-2-carbothioyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Pyrrole-2-carbothioamido)benzamide is a heterocyclic compound that features both a pyrrole ring and a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrole-2-carbothioamido)benzamide typically involves the reaction of 2-aminobenzamide with pyrrole-2-carboxylic acid or its derivatives. One common method includes the use of thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by the addition of the amine to form the desired product .
Industrial Production Methods
While specific industrial production methods for 2-(1H-Pyrrole-2-carbothioamido)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(1H-Pyrrole-2-carbothioamido)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2-carboxylates.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Catalytic copper(II) and air or stoichiometric oxidants are commonly used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents such as halogens and nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives and benzamide derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(1H-Pyrrole-2-carbothioamido)benzamide has several scientific research applications:
作用機序
The mechanism of action of 2-(1H-Pyrrole-2-carbothioamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Pyrrole-2-carboxamide: Shares the pyrrole ring but lacks the benzamide moiety.
Indole derivatives: Similar in structure but contain an indole ring instead of a pyrrole ring.
Benzamide derivatives: Contain the benzamide moiety but lack the pyrrole ring.
Uniqueness
2-(1H-Pyrrole-2-carbothioamido)benzamide is unique due to its combination of the pyrrole ring and benzamide moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound for research and industrial applications.
特性
CAS番号 |
89812-77-1 |
|---|---|
分子式 |
C12H11N3OS |
分子量 |
245.30 g/mol |
IUPAC名 |
2-(1H-pyrrole-2-carbothioylamino)benzamide |
InChI |
InChI=1S/C12H11N3OS/c13-11(16)8-4-1-2-5-9(8)15-12(17)10-6-3-7-14-10/h1-7,14H,(H2,13,16)(H,15,17) |
InChIキー |
WDIPSJQJCRQEKT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=S)C2=CC=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


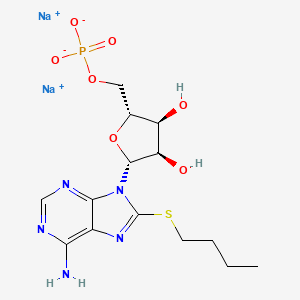
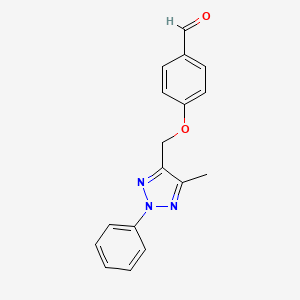
![3-Methyl-4-(3-nitrophenyl)isoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B12898673.png)
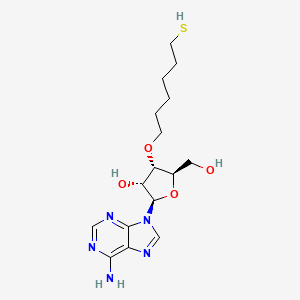
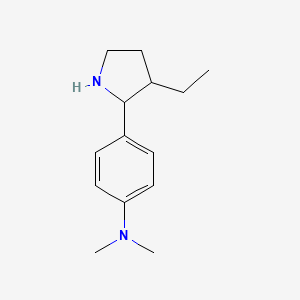
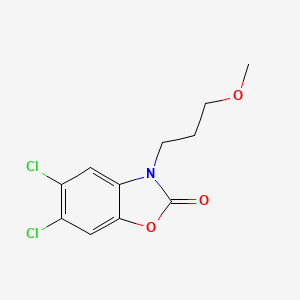
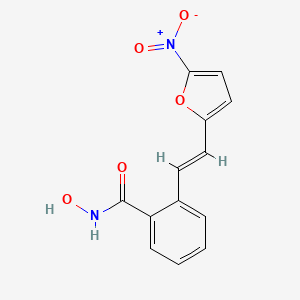
![3-[(Furan-2-yl)methyl]-2-(2-methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12898694.png)
![2,3-Dimethyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12898697.png)
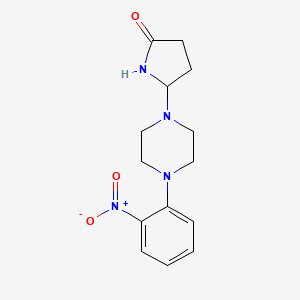
![2-(Carboxy(hydroxy)methyl)-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12898710.png)

![1-(4-Chlorophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12898714.png)

